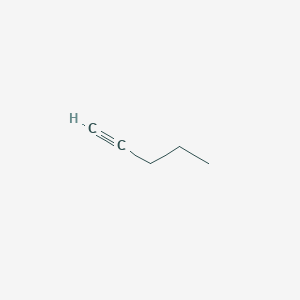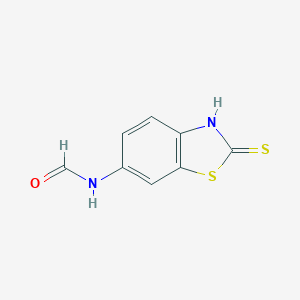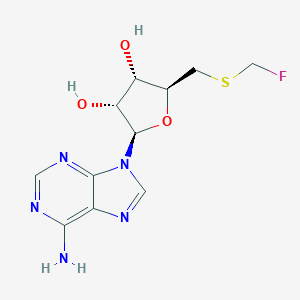
5'-Deoxy-5'-((monofluoromethyl)thio)adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5'-Deoxy-5'-((monofluoromethyl)thio)adenosine, also known as MTA-F, is a modified form of adenosine that has shown promising results in scientific research. This compound has gained attention due to its potential applications in cancer treatment, as well as its ability to modulate immune responses. In
Mécanisme D'action
5'-Deoxy-5'-((monofluoromethyl)thio)adenosine acts as a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH), an enzyme involved in the metabolism of adenosine. By inhibiting SAHH, 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine causes an accumulation of adenosine and S-adenosylhomocysteine (SAH) in cells. This accumulation leads to the activation of signaling pathways that induce apoptosis in cancer cells and modulate immune responses.
Effets Biochimiques Et Physiologiques
5'-Deoxy-5'-((monofluoromethyl)thio)adenosine has been shown to have a range of biochemical and physiological effects. In cancer cells, 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine induces apoptosis by activating the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from mitochondria, which triggers a cascade of events leading to cell death. 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine has also been shown to regulate the activity of immune cells, including T cells and macrophages. This regulation leads to decreased inflammation and improved immune function.
Avantages Et Limitations Des Expériences En Laboratoire
5'-Deoxy-5'-((monofluoromethyl)thio)adenosine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. Additionally, its selective toxicity towards cancer cells makes it a valuable tool for studying cancer biology and developing cancer therapies. However, there are also limitations to using 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine in lab experiments. Its mechanism of action is complex and not fully understood, which can make it difficult to interpret results. Additionally, 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine can be expensive to produce, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research involving 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine. One area of interest is in developing combination therapies that use 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine in conjunction with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is in investigating the potential use of 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine in treating autoimmune disorders and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine and its potential applications in other areas of medicine.
Méthodes De Synthèse
5'-Deoxy-5'-((monofluoromethyl)thio)adenosine can be synthesized through a multistep process involving the reaction of adenosine with a fluorinated thiol reagent. The resulting product is then purified using chromatography techniques. This synthesis method has been optimized to produce high yields of pure 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine, making it a viable option for research purposes.
Applications De Recherche Scientifique
5'-Deoxy-5'-((monofluoromethyl)thio)adenosine has been investigated for its potential use in cancer treatment. Studies have shown that 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine can induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unharmed. This selective toxicity makes 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine an attractive candidate for developing cancer therapies. Additionally, 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine has been shown to modulate immune responses by regulating the activity of immune cells. This has potential applications in treating autoimmune disorders and inflammatory diseases.
Propriétés
Numéro CAS |
118560-47-7 |
|---|---|
Nom du produit |
5'-Deoxy-5'-((monofluoromethyl)thio)adenosine |
Formule moléculaire |
C11H14FN5O3S |
Poids moléculaire |
315.33 g/mol |
Nom IUPAC |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(fluoromethylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14FN5O3S/c12-2-21-1-5-7(18)8(19)11(20-5)17-4-16-6-9(13)14-3-15-10(6)17/h3-5,7-8,11,18-19H,1-2H2,(H2,13,14,15)/t5-,7-,8-,11-/m1/s1 |
Clé InChI |
ODBRSICVCFEIMK-IOSLPCCCSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCF)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCF)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCF)O)O)N |
Autres numéros CAS |
118560-47-7 |
Synonymes |
5'-deoxy-5'-((monofluoromethyl)thio)adenosine 5'-DMFTA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



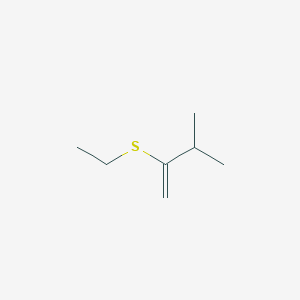
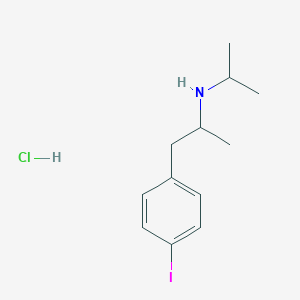
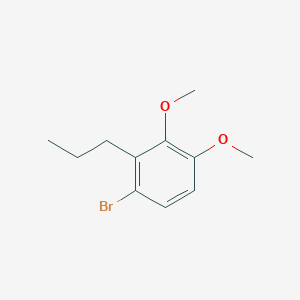
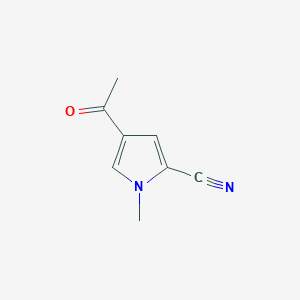
![5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B48996.png)
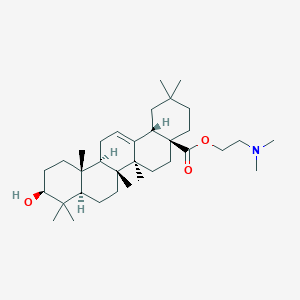
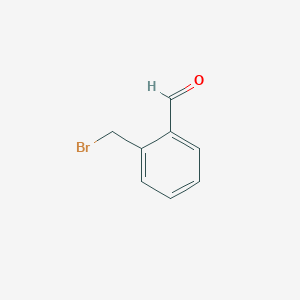
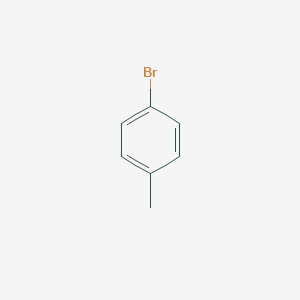
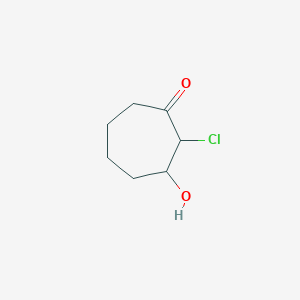
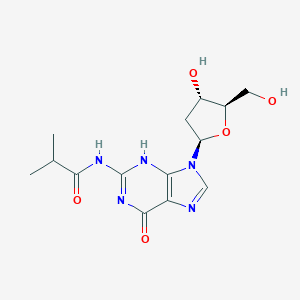
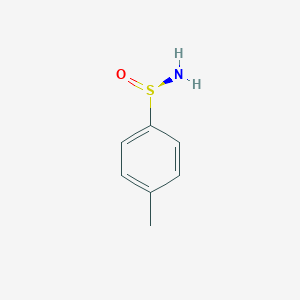
![3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B49015.png)
